molecular formula C8H12N2O4 B1409023 [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid CAS No. 1890862-88-0

[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid

Cat. No.: B1409023
CAS No.: 1890862-88-0
M. Wt: 200.19 g/mol
InChI Key: HBPFNIBCXLLGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid: is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methoxyethoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methoxyethoxy group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent such as 2-methoxyethanol in the presence of a base like potassium carbonate.

    Attachment of the acetic acid moiety: The final step involves the reaction of the substituted pyrazole with chloroacetic acid under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid: undergoes various types of chemical reactions, including:

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid: can be compared with other similar compounds such as:

    [4-(2-Hydroxyethoxy)-pyrazol-1-yl]-acetic acid: Differing by the presence of a hydroxyethoxy group instead of a methoxyethoxy group.

    [4-(2-Ethoxyethoxy)-pyrazol-1-yl]-acetic acid: Differing by the presence of an ethoxyethoxy group instead of a methoxyethoxy group.

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(2-methoxyethoxy)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-13-2-3-14-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPFNIBCXLLGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
Reactant of Route 3
Reactant of Route 3
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
Reactant of Route 4
Reactant of Route 4
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
Reactant of Route 5
Reactant of Route 5
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
Reactant of Route 6
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.